molecular formula C22H34I3N3O10 B232043 (2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol;2-[2,4,6-triiodo-3,5-bis(methylcarbamoyl)phenoxy]pentanoic acid CAS No. 19080-48-9

(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol;2-[2,4,6-triiodo-3,5-bis(methylcarbamoyl)phenoxy]pentanoic acid

Cat. No.: B232043
CAS No.: 19080-48-9
M. Wt: 881.2 g/mol
InChI Key: BKSDYWNIRUWZLN-WZTVWXICSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol;2-[2,4,6-triiodo-3,5-bis(methylcarbamoyl)phenoxy]pentanoic acid is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structure, which includes multiple iodine atoms and carbamoyl groups, making it a valuable subject of study in chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol;2-[2,4,6-triiodo-3,5-bis(methylcarbamoyl)phenoxy]pentanoic acid involves multiple steps, including the introduction of iodine atoms and carbamoyl groups to the valeric acid backbone. The reaction conditions typically require controlled temperatures and the use of specific catalysts to ensure the correct formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

    Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents such as sodium borohydride.

    Substitution: The replacement of one functional group with another, which can be achieved using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol;2-[2,4,6-triiodo-3,5-bis(methylcarbamoyl)phenoxy]pentanoic acid has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a contrast agent in medical imaging.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The presence of iodine atoms and carbamoyl groups allows it to form strong bonds with various biomolecules, potentially affecting their function and activity. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Hexanoic acid, 2-[2,4,6-triiodo-3,5-bis(methylcarbamoyl)phenoxy]-, compd. with 1-deoxy-1-(methylamino)glucitol (1:1)
  • Heptanoic acid, 2-[2,4,6-triiodo-3,5-bis(methylcarbamoyl)phenoxy]-, compd. with 1-deoxy-1-(methylamino)glucitol (1:1)

Uniqueness

(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol;2-[2,4,6-triiodo-3,5-bis(methylcarbamoyl)phenoxy]pentanoic acid is unique due to its specific valeric acid backbone and the presence of multiple iodine atoms, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

19080-48-9

Molecular Formula

C22H34I3N3O10

Molecular Weight

881.2 g/mol

IUPAC Name

(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol;2-[2,4,6-triiodo-3,5-bis(methylcarbamoyl)phenoxy]pentanoic acid

InChI

InChI=1S/C15H17I3N2O5.C7H17NO5/c1-4-5-6(15(23)24)25-12-10(17)7(13(21)19-2)9(16)8(11(12)18)14(22)20-3;1-8-2-4(10)6(12)7(13)5(11)3-9/h6H,4-5H2,1-3H3,(H,19,21)(H,20,22)(H,23,24);4-13H,2-3H2,1H3/t;4-,5+,6+,7+/m.0/s1

InChI Key

BKSDYWNIRUWZLN-WZTVWXICSA-N

Isomeric SMILES

CCCC(C(=O)O)OC1=C(C(=C(C(=C1I)C(=O)NC)I)C(=O)NC)I.CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O

SMILES

CCCC(C(=O)O)OC1=C(C(=C(C(=C1I)C(=O)NC)I)C(=O)NC)I.CNCC(C(C(C(CO)O)O)O)O

Canonical SMILES

CCCC(C(=O)O)OC1=C(C(=C(C(=C1I)C(=O)NC)I)C(=O)NC)I.CNCC(C(C(C(CO)O)O)O)O

Synonyms

(2R,3R,4R,5S)-6-methylaminohexane-1,2,3,4,5-pentol, 2-[2,4,6-triiodo-3 ,5-bis(methylcarbamoyl)phenoxy]pentanoic acid

Origin of Product

United States

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